N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to the compound , involves multiple reaction steps, typically starting from acetyl isothiocyanate with 4-aminoantipyrine to form ligands, which are then reacted with various agents to introduce specific functional groups (Sarhan, Lateef, & Waheed, 2017). These reactions are characterized by their ability to form diverse structures with significant biological activities.
Molecular Structure Analysis
Pyrazole derivatives exhibit a range of molecular conformations, which can significantly affect their chemical and physical properties. For example, studies have shown that different molecular conformations co-exist in specific derivatives, with hydrogen bonding playing a crucial role in their molecular arrangement (Narayana et al., 2016). This aspect is critical for understanding the compound's interactions and stability.
Chemical Reactions and Properties
The chemical reactions involving N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-methoxyphenoxy)acetamide derivatives are diverse. These compounds can undergo various chemical reactions, including substitution and addition reactions, influenced by their functional groups (Chkirate et al., 2019). The reactivity of these compounds highlights their versatility in chemical synthesis.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure analysis reveals how molecular conformations and intermolecular hydrogen bonds affect the compound's physical state and solubility (Hayvalı, Unver, & Svoboda, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-methoxyphenoxy)acetamide, are determined by its functional groups and molecular structure. Studies on similar compounds indicate that variations in substitution patterns on the pyrazole ring and the presence of electron-donating or withdrawing groups can significantly affect their chemical behavior (Arafat et al., 2022).
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-19(20(25)23(22(14)2)15-9-5-4-6-10-15)21-18(24)13-27-17-12-8-7-11-16(17)26-3/h4-12H,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSNBHYLEPWWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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